S-Nitrosocysteine

描述

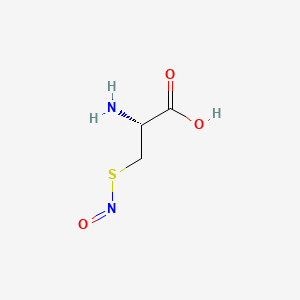

S-Nitrosocysteine (CysNO) is a bioactive S-nitrosothiol (RSNO) formed by the covalent attachment of a nitric oxide (NO) group to the thiol side chain of cysteine. It serves as a critical mediator in NO signaling, regulating vascular tone, neurotransmission, and redox homeostasis . Unlike other RSNOs, CysNO is highly unstable under physiological conditions, with a half-life of ~0.023 hours in solution, necessitating stabilization with EDTA or metal chelators to prevent rapid decomposition .

准备方法

Synthetic Routes and Reaction Conditions: S-Nitrosocysteine can be synthesized through several methods. One common approach involves the reaction of cysteine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction typically occurs under acidic conditions and at low temperatures to prevent the decomposition of the product .

Industrial Production Methods: Industrial production of this compound often involves the use of more controlled and scalable processes. One such method includes the use of nitric oxide donors, such as S-nitrosoglutathione, which can transfer the nitrogen monoxide group to cysteine under mild conditions .

化学反应分析

Primary Reaction Types

S-Nitrosocysteine participates in three major reaction classes:

Decomposition Pathways

Decomposition mechanisms vary with pH and cysteine concentration:

Acidic Conditions (pH < 3.5)

-

Dominated by direct nitrosation via NO⁺ or H₂NO₂⁺ intermediates.

Neutral to Alkaline Conditions (pH 6.9–12)

-

Intramolecular S→N transnitrosation : Forms N-nitrosocysteine, which decomposes to a diazonium salt and derivatives like thiirane-2-carboxylic acid and acrylic acid .

-

Intermolecular transnitrosation : Quadratic dependence on cysteine concentration, producing mixed S-nitrosothiols .

-

Denitrosation : Releases NO and forms cystine as a precipitate .

pH-Dependent Kinetics

Reaction rates and pathways are highly pH-sensitive:

-

CySNO Formation from Cysteine and NaNO₂ :

-

Decomposition Rate :

Transnitrosation Reactivity

CySNO transfers NO groups to thiols via two pathways:

Quantitative Product Analysis

Decomposition yields under controlled conditions:

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| Thiirane-2-carboxylic acid | 1–2 | Neutral pH, 25°C, EDTA | |

| Acrylic acid | 1–2 | Neutral pH, reducing agents | |

| Cystine | >50 | Major product across pH 0.7–13 |

Biological Implications

科学研究应用

S-Nitrosocysteine has a wide range of applications in scientific research:

作用机制

S-Nitrosocysteine exerts its effects primarily through the process of S-nitrosylation, where the nitrogen monoxide group is covalently attached to the thiol side chain of cysteine residues in proteins. This modification can alter the protein’s activity, localization, and interactions. The molecular targets of this compound include various enzymes, receptors, and ion channels. The pathways involved in its action are diverse and include the regulation of blood flow, neurotransmission, and immune responses .

相似化合物的比较

Stability and Decomposition Pathways

S-Nitrosocysteine vs. Other RSNOs

- CysNO decomposes via S→N transnitrosation, forming reactive intermediates like thiirane-2-carboxylic acid and diazonium ions, which may contribute to nitrosative stress .

- SNAP analogues exhibit prolonged stability but rapidly transfer NO to cysteine via transnitrosation, forming unstable CysNO, which accelerates NO release .

Selectivity in Protein S-Nitrosylation

- CysNO preferentially modifies cysteine residues near charged amino acids (e.g., aspartic acid, lysine) or metal-binding sites, as shown in mouse liver proteomes .

- GSNO targets cysteines in metabolic enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase) due to its role in glutathione metabolism .

- S-Nitrosothioredoxin exhibits site-specific modification of redox-active cysteines, contrasting with CysNO’s broader reactivity .

Cellular and Therapeutic Implications

- CysNO vs. NO Donors: Exposure to CysNO primarily forms RSNOs, while NO gas generates dinitrosyliron complexes (DNICs), leading to divergent signaling outcomes .

- Therapeutic Use: CysNO’s instability limits its direct application, but SNAP and GSNO are used in preclinical models for controlled NO delivery .

Research Findings and Controversies

- Instability vs. Efficacy: Despite its short half-life, CysNO’s rapid NO release is critical for acute physiological responses, such as light-evoked S-nitrosylation in retinal neurons .

- Proteomic Discordance: Discrepancies in this compound identification arise from enrichment methods (e.g., organomercury resins vs. ascorbate-based assays), highlighting methodological challenges .

- Toxicological Concerns: CysNO decomposition products (e.g., N-nitrosamines) may contribute to nitrosative stress, necessitating caution in therapeutic dosing .

生物活性

S-Nitrosocysteine (CysNO) is a biologically active compound that plays a significant role in various physiological and pathological processes. Its biological activity is primarily attributed to its ability to undergo S-nitrosylation, a post-translational modification where a nitric oxide (NO) group is added to the thiol side chain of cysteine residues in proteins. This modification influences protein function, cellular signaling, and metabolic pathways.

This compound functions through several mechanisms:

- S-Nitrosylation of Proteins : This modification alters the activity of target proteins, affecting processes such as enzyme activity, protein-protein interactions, and cellular localization. A meta-analysis identified 1,974 this compound residues across 761 proteins in mouse hearts, highlighting its widespread impact on mitochondrial metabolism and ATP production .

- Regulation of Cardiovascular Functions : In cardiovascular systems, this compound has been shown to regulate vasodilation and cardiac muscle contractility. Low doses administered intravenously resulted in reduced pulmonary artery pressure without significantly affecting systemic arterial pressure .

- Cellular Stress Response : Under conditions of oxidative stress or glutathione (GSH) depletion, this compound can induce cell death through enhanced S-nitrosylation and S-oxidation. Studies indicate that combining CysNO with GSH inhibitors leads to significant cytotoxicity in cancer cells .

Case Study 1: Proteomic Analysis in Mouse Heart

A comprehensive proteomic analysis revealed that this compound plays a crucial role in regulating energy metabolism in cardiomyocytes. The study identified a core set of 75 this compound residues common across multiple studies, predominantly located in mitochondrial proteins involved in metabolic pathways such as glycolysis and oxidative phosphorylation .

Case Study 2: Impact on Cancer Cells

Research demonstrated that the combination of CysNO with GSH depletion results in enhanced redox stress in cancer cells, leading to increased apoptosis. This indicates potential therapeutic applications for this compound in cancer treatment by exploiting its ability to amplify cellular dysfunction under specific conditions .

Data Table: Summary of Biological Activities

Stability and Decomposition

This compound exhibits variable stability depending on environmental conditions. Under neutral conditions, it has a half-life of approximately 3.75 days; however, exposure to light or certain metals can drastically reduce its stability to less than 30 minutes . This instability may have implications for its biological functions and therapeutic applications.

常见问题

Basic Research Questions

Q. What methodologies are commonly used to detect endogenous S-nitrosocysteine modifications in proteins?

Researchers employ mercury resin-assisted capture (RAC) combined with mass spectrometry (MS) to identify S-nitrosylated proteins. In this method, phenylmercury resin selectively binds to this compound residues, enabling enrichment of modified proteins. After blocking free thiols with methyl methanethiosulfonate (MMTS), bound proteins are eluted and analyzed via SDS-PAGE and LC-MS/MS. Western blotting with antibodies against target proteins (e.g., VLCAD) is used for validation . Negative controls, such as UV pretreatment or DTT exposure, are critical to eliminate false positives by decomposing S-nitrosothiols .

Q. How can researchers validate the specificity of this compound detection in complex biological samples?

Specificity is ensured through multiple controls:

- Chemical displacement : Pretreatment with UV light, copper-ascorbate (Cu-Asc), or dithiothreitol (DTT) removes S-nitrosothiols, reducing background signals .

- Resin specificity : Mercury resin reacts selectively with this compound, not disulfides or other cysteine modifications (e.g., sulfonic acids) .

- Quantitative thresholds : Peptides are only considered valid if detected in ≥3 biological replicates and absent in controls. This achieves >97% specificity in proteomic studies .

Advanced Research Questions

Q. What structural and biochemical features determine site-specific S-nitrosylation of cysteine residues?

Structural profiling reveals that this compound residues are preferentially located in α-helices and near charged amino acids (within 6 Å). Key factors include:

- Solvent accessibility : S-nitrosylated cysteines occupy surface-accessible regions with higher hydrophobicity .

- pKa modulation : Cysteines with higher pKa (~10.01 ± 2.1) are more prone to modification due to thiolate stabilization by neighboring charged residues .

- Metal coordination : 13% of modified cysteines are near metal centers (e.g., zinc in metalloproteins), enabling catalytic S-nitrosylation . Computational models further predict geometric compatibility with nitric oxide donors .

Q. How do researchers address challenges in quantifying this compound occupancy and stoichiometry in vivo?

Quantification involves:

- Chemiluminescence : Ozone-based assays measure total S-nitrosothiol levels in tissue homogenates, calibrated against synthetic standards .

- Isotope dilution MS : Heavy-isotope-labeled peptides serve as internal standards for site-specific quantification .

- Occupancy analysis : Comparing bound/unbound protein fractions via Western blotting (e.g., VLCAD) determines the percentage of modified molecules . Challenges include low endogenous abundance (5–50 pmol/mg protein) and labile S-NO bonds, requiring rapid sample processing and stringent redox stabilization .

Q. What experimental models elucidate the physiological effects of this compound, and how are confounding variables controlled?

- In vitro models : Cortical neurons treated with CysNO or peroxynitrite differentiate apoptotic (low-dose) vs. necrotic (high-dose) pathways. Superoxide dismutase (SOD) and catalase are used to scavenge reactive oxygen species (ROS), isolating NO-specific effects .

- In vivo models : Swine hemodynamic studies use incremental CysNO infusions to assess pulmonary vasodilation. Confounders like systemic hypotension are controlled by correlating dose-dependent changes in pulmonary vascular resistance (PVR) and PaO₂ .

- Tissue imaging : Confocal microscopy with anti-SNO antibodies quantifies spatial distribution in retinal layers or brain penumbra. Co-localization with markers (e.g., PKCα) validates regional specificity .

Q. How do contradictory findings in S-nitrosylation mechanisms arise, and how can they be resolved?

Discrepancies often stem from:

- Methodological variability : Direct capture methods (e.g., organomercury vs. phosphine-based) differ in specificity and oxidation artifacts .

- Tissue heterogeneity : Liver vs. brain proteomes show distinct SNO-protein profiles due to nitric oxide synthase (NOS) isoform expression (e.g., eNOS dependency in kidneys vs. nNOS in brain) .

- Redox state : Cellular glutathione levels influence SNO stability, requiring strict anoxia during sample preparation . Resolving contradictions involves cross-validating findings with orthogonal techniques (e.g., biotin switch assay + MS) .

Q. Methodological Innovations

Q. What advancements enable large-scale mapping of endogenous this compound proteomes?

Recent innovations include:

- Peptide-level capture : On-resin tryptic digestion and performic acid oxidation convert SNO-cysteine to sulfonic acid (+48 Da), enabling precise MS identification .

- Multi-organ profiling : Comparative analysis of 6 mouse organs identified 1,011 SNO sites, revealing conserved (72% cross-organ) and tissue-specific modifications (e.g., mitochondrial β-oxidation regulation in liver) .

- Machine learning : Structural predictors (e.g., AlphaFold) model cysteine accessibility and charge microenvironments to prioritize candidate residues .

属性

IUPAC Name |

(2R)-2-amino-3-nitrososulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3S/c4-2(3(6)7)1-9-5-8/h2H,1,4H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWVFANEOZMPKG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51209-75-7 | |

| Record name | S-Nitrosocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51209-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitrosocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051209757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-NITROSOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926P2322P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。